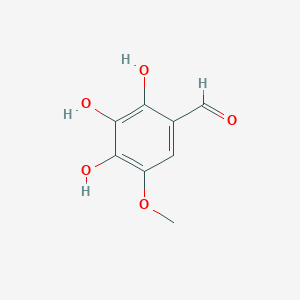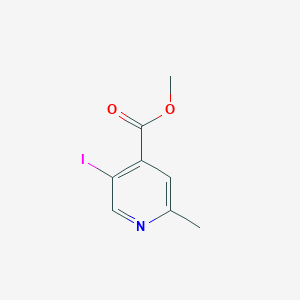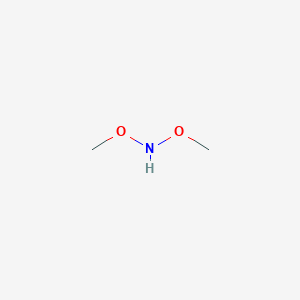
Dimethoxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxyamine is an organic compound characterized by the presence of two methoxy groups attached to an amine. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxyamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .
Applications De Recherche Scientifique
Dimethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: this compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
Methoxyamine: Contains only one methoxy group, resulting in different reactivity and applications.
Hydroxylamine: Lacks methoxy groups and has different chemical properties and reactivity
Uniqueness
Dimethoxyamine’s uniqueness lies in its dual methoxy groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. This distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .
Propriétés
Numéro CAS |
88470-26-2 |
|---|---|
Formule moléculaire |
C2H7NO2 |
Poids moléculaire |
77.08 g/mol |
Nom IUPAC |
(methoxyamino)oxymethane |
InChI |
InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3 |
Clé InChI |
NHOWREQLQRFDRW-UHFFFAOYSA-N |
SMILES canonique |
CONOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


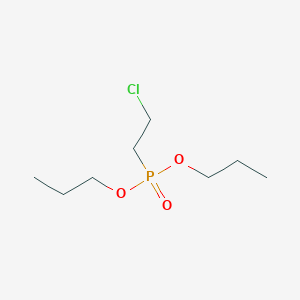
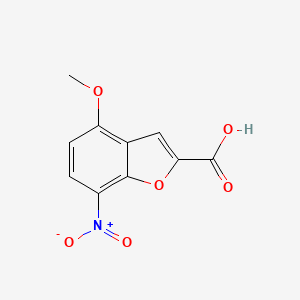
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)

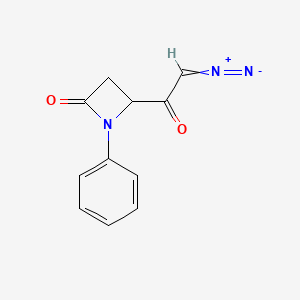
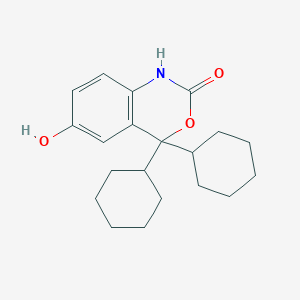
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
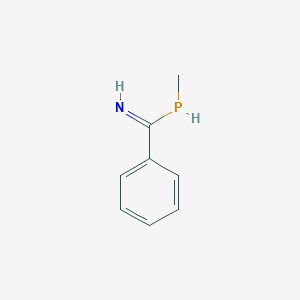
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
